2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid
Description
2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid is a complex organic compound with the molecular formula C22H15Cl2N3O4 It is characterized by its intricate structure, which includes benzoyl, dichloroanilino, and hydrazino groups
Properties
Molecular Formula |
C22H15Cl2N3O4 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-[[(E)-3-(2,5-dichloroanilino)-1-hydroxy-3-oxo-1-phenylprop-1-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C22H15Cl2N3O4/c23-14-10-11-16(24)18(12-14)25-21(29)19(20(28)13-6-2-1-3-7-13)27-26-17-9-5-4-8-15(17)22(30)31/h1-12,28H,(H,25,29)(H,30,31)/b20-19+,27-26? |
InChI Key |
BWYNUUMPOBKWIG-NYRJVHOWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)NC2=C(C=CC(=C2)Cl)Cl)\N=NC3=CC=CC=C3C(=O)O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=C(C=CC(=C2)Cl)Cl)N=NC3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Group:
Introduction of the Dichloroanilino Group: This step involves the substitution reaction where the dichloroanilino group is introduced.
Formation of the Hydrazino Group: The final step involves the formation of the hydrazino group through a condensation reaction with hydrazine derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid involves its interaction with specific molecular targets. The benzoyl and dichloroanilino groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-{2-[1-Benzoyl-2-(2-chloroanilino)-2-oxoethylidene]hydrazino}benzoic acid: Lacks the second chlorine atom, leading to different chemical properties.
2-{2-[1-Benzoyl-2-(2,5-dimethoxyanilino)-2-oxoethylidene]hydrazino}benzoic acid: Contains methoxy groups instead of chlorine, affecting its reactivity and applications.
The presence of the dichloroanilino group in 2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid imparts unique chemical and biological properties, making it a compound of significant interest in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
